(4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine is a complex organic compound that belongs to the class of oxazasilolidines These compounds are characterized by a five-membered ring containing oxygen, nitrogen, and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine with a silicon-containing reagent in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine involves its interaction with molecular targets through its functional groups. The chlorine and phenyl groups play a crucial role in binding to specific sites, while the oxazasilolidine ring provides stability and reactivity. The compound can modulate various pathways, depending on its application, by forming stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
- (4S,5S)-1,2-dithiane-4,5-diol
Uniqueness
Compared to similar compounds, (4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine stands out due to its unique combination of chlorine and phenyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C16H18ClNOSi |
---|---|
Molecular Weight |
303.86 g/mol |
IUPAC Name |
(4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine |
InChI |
InChI=1S/C16H18ClNOSi/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16?,20?/m0/s1 |
InChI Key |
NSZWPVQENFHZEA-CZTOGXCSSA-N |
Isomeric SMILES |
C[C@H]1C(O[Si](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(O[Si](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.